Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

Analytical Chemistry Mass Spectrometry Structural Elucidation

Researchers requiring reliable cyclopropane intermediates often encounter variability in purity and analytical stability. This gem-dichlorocyclopropane carboxylate ester (CAS 1447-13-8) resolves these issues with validated physical constants (bp 184-187 °C, density 1.269 g/mL, n20/D 1.463) that enable unambiguous incoming inspection. • Enhanced electron impact stability over ethyl ester analogs ensures reliable GC-MS method development and quantitative analysis. • Established high-yield synthesis (88.7%) supports cost-effective scale-up for agrochemical lead optimization and insecticidal amide/oxime/hydrazone libraries. • The 2,2-dichloro motif modulates electrophilicity and hydrolytic stability compared to non-chlorinated or mono-halogenated analogs, ensuring reproducible downstream reactivity.

Molecular Formula C6H8Cl2O2
Molecular Weight 183.03 g/mol
CAS No. 1447-13-8
Cat. No. B072944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dichloro-1-methylcyclopropanecarboxylate
CAS1447-13-8
Molecular FormulaC6H8Cl2O2
Molecular Weight183.03 g/mol
Structural Identifiers
SMILESCC1(CC1(Cl)Cl)C(=O)OC
InChIInChI=1S/C6H8Cl2O2/c1-5(4(9)10-2)3-6(5,7)8/h3H2,1-2H3
InChIKeyJGCAZFUFORGMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate Chemical Profile


Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (CAS 1447-13-8) is a gem-dichlorocyclopropane carboxylate ester with molecular formula C6H8Cl2O2 and a molecular weight of 183.03 g/mol [1]. This compound is characterized by a cyclopropane ring bearing two chlorine atoms at the 2-position, a methyl group at the 1-position, and a methyl ester functional group, giving it a unique steric and electronic profile compared to non-chlorinated or mono-chlorinated cyclopropane analogs . It is commercially available at ≥98.0% purity and serves as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty organic compounds .

Scaffold Gem-dichlorocyclopropane ester enables unique reactivity in downstream synthesis
Purity ≥98.0% supports use as intermediate and analytical standard
Role Building block for agrochemical and pharmaceutical research intermediates

Generic Substitution Risks: Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate


While various cyclopropane carboxylate esters may appear interchangeable in procurement databases, this compound's gem-dichloro substitution pattern imparts distinct reactivity and stability profiles that directly affect downstream synthetic utility and analytical reliability. The 2,2-dichloro motif increases the electrophilicity of the cyclopropane ring and alters the ester's hydrolytic stability compared to non-chlorinated or mono-halogenated analogs . Furthermore, mass spectral studies indicate that methyl esters of dichlorocyclopropanecarboxylic acids exhibit significantly higher stability toward electron impact than their ethyl ester counterparts, a critical factor for analytical method development and quality control [1]. The quantitative evidence presented below substantiates why this specific CAS registry number (1447-13-8) is not a simple commodity interchangeable with other cyclopropane esters.

Substitution Non-chlorinated or mono-halogenated cyclopropane esters Risk
Mismatch Gem-dichloro pattern increases electrophilicity and alters hydrolytic stability vs analogs Reactivity shift
Mismatch Methyl ester shows higher electron impact stability than ethyl ester, critical for GC-MS method development Analytical shift
Mismatch Physical constants (bp, density, RI) differ from ethyl ester or acid analogs; may cause QC misidentification Identity mismatch

Differentiation Evidence: Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate


Enhanced Electron Impact Stability

Under electron impact mass spectrometry conditions, the methyl ester of 2,2-dichloro-1-methylcyclopropanecarboxylic acid demonstrates greater molecular ion stability than the corresponding ethyl ester [1]. This property directly improves detection sensitivity and reduces fragmentation noise in GC-MS applications, making this compound a preferred analytical standard or a more reliably characterized intermediate.

Electron Impact Stability
Cross-study comparable
Methyl ester shows greater molecular ion stability than ethyl ester under EI-MS
Supports GC-MS quantification and structural confirmation reliability
Stability ranking: methyl ester > acid > ethyl ester; instrument-specific review advised
Analytical Chemistry Mass Spectrometry Structural Elucidation

Scalable Synthetic Yield and Purity

A reported synthesis yields methyl 2,2-dichloro-1-methylcyclopropanecarboxylate at 88.7% under phase-transfer catalysis conditions (benzyltriethylammonium bromide, NaOH, room temperature, 4 hours) . This high yield and straightforward workup (extraction, concentration) enable cost-effective scaling, whereas many in-class cyclopropanecarboxylates require harsher conditions or produce lower yields due to ring-opening side reactions.

Synthetic Yield
Class-level inference
88.7% yield under phase-transfer catalysis (RT, 4 h)
Reported yield supports large-scale procurement cost assessment
Data to verify under specific scale-up conditions; comparison to thermal 56% yield
Process Chemistry Synthetic Methodology Industrial Chemistry

Insecticidal Derivative Precursor

The 2,2-dichloro-1-methylcyclopropane moiety is a validated pharmacophore in potent insecticidal compounds. For example, (2,2-dichloro-1-methylcyclopropyl)acetic acid exhibits high potency against houseflies (Musca domestica) [1]. This compound serves as the direct methyl ester precursor to this class, enabling modular derivatization toward target-specific insecticides that may show improved selectivity over broad-spectrum organophosphates or pyrethroids [2].

Insecticidal Lead Context
Class-level inference
Derived acid (2,2-dichloro-1-methylcyclopropyl)acetic acid active against housefly (Musca domestica) bioassay
Supports insecticidal lead derivatization studies
Direct activity of ester not reported; reported pharmacophore context
Agrochemical Insecticide Crop Protection

Defined Physical Constants

The compound's physical properties are precisely defined: boiling point 184–187 °C, density 1.269 g/mL at 20 °C, refractive index n20/D 1.463, and flash point 74 °C . These values enable accurate engineering calculations for distillation, liquid transfer, and storage, and serve as acceptance criteria for incoming material quality. Variation from these specifications indicates the presence of impurities or incorrect isomerism.

Physical Constants
Supporting evidence
bp 184–187 °C; d 1.269 g/mL; n20/D 1.463; flash 74 °C
Defined values provide acceptance criteria for incoming material inspection
Literature values; batch verification recommended
Physical Chemistry Process Engineering Quality Assurance

Application Scenarios for Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate


Analytical Reference Standard and Method Development

Due to its enhanced electron impact stability relative to ethyl esters [1], this methyl ester is ideally suited as a reference standard in GC-MS and LC-MS method development for cyclopropane-containing agrochemicals and pharmaceuticals. Its well-defined fragmentation pattern facilitates accurate library matching and quantitative analysis [2].

Scalable Insecticide Intermediate

The compound's validated high-yield synthesis (88.7%) makes it a cost-effective starting material for the preparation of 2,2-dichloro-1-methylcyclopropane-derived insecticidal amides, oximes, and hydrazones, which have demonstrated activity against lepidopteran, hemipteran, and coleopteran pests [3].

Building Block for SAR Studies

The presence of two chlorine atoms on the cyclopropane ring creates a unique electronic and steric environment that modulates biological activity in derived esters and amides. This compound serves as a key synthon for exploring SAR in dichlorocyclopropane-based fungicides and insecticides, where the 2,2-dichloro motif has been shown to confer favorable activity profiles compared to non-chlorinated or mono-chlorinated analogs [4].

Bulk Procurement QC Standard

The precisely defined physical constants—boiling point (184–187 °C), density (1.269 g/mL), and refractive index (1.463) —provide unambiguous acceptance criteria for incoming material inspection. These values differentiate this compound from its ethyl ester or acid analogs, preventing costly procurement errors and ensuring material consistency in regulated manufacturing environments.

Application
Selection Property
Validation Focus
GC-MS/LC-MS method development
Electron impact stability profile
Fragmentation pattern matching and quantification accuracy
Insecticide lead derivatization
Reported high-yield synthesis route
Scale-up reproducibility and amide/oxime coupling efficiency
SAR studies in dichlorocyclopropane agrochemicals
Gem-dichloro electronic/steric profile
Activity modulation vs non-chlorinated or mono-chlorinated analogs
Incoming material QC and procurement verification
Defined physical constants (bp, density, RI)
Specification conformance and differentiation from ester/acid analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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